molecular formula C16H16O3 B1612737 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid CAS No. 881402-43-3

3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid

Cat. No.: B1612737
CAS No.: 881402-43-3
M. Wt: 256.3 g/mol
InChI Key: MPQSXWBRYQHUQC-UHFFFAOYSA-N
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Description

3-(4-(p-Tolyloxy)phenyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the third carbon with a phenyl group. This phenyl group is further modified at its para position by an ether-linked p-tolyloxy group (a methyl-substituted phenyl ring). The compound’s structure integrates both hydrophobic (methyl group) and polar (ether, carboxylic acid) functionalities, making it a candidate for pharmaceutical and biochemical applications.

Properties

CAS No.

881402-43-3

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

3-[4-(4-methylphenoxy)phenyl]propanoic acid

InChI

InChI=1S/C16H16O3/c1-12-2-7-14(8-3-12)19-15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18)

InChI Key

MPQSXWBRYQHUQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

  • Solubility Studies : The target compound’s logP (calculated: ~2.8) is intermediate between phloretic acid (logP ~1.5) and the isobutylphenyl analog (logP ~3.5), reflecting balanced lipophilicity .
  • Stability Under Acidic Conditions: 3-(4-(p-Tolyloxy)phenyl)propanoic acid retains >90% integrity after 24 hours at pH 2, outperforming hydroxylated analogs (<70% stability) .
  • In Vitro Permeability : The compound demonstrates moderate Caco-2 cell permeability (Papp ~5 × 10⁻⁶ cm/s), suitable for oral drug formulations .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(P-tolyloxy)phenyl)propanoic acid generally involves two key steps:

This can be achieved by starting from appropriately substituted phenols or halogenated aromatics and performing nucleophilic aromatic substitution or Ullmann-type coupling reactions, followed by side chain elaboration.

Preparation of the Aryl Ether Intermediate

A common approach to form the p-tolyloxy group is via Ullmann ether synthesis , which couples a phenol derivative with a p-tolyl halide under copper catalysis.

Step Reagents & Conditions Description Yield/Notes
1 4-Hydroxyphenyl derivative + p-tolyl bromide or chloride Copper(0) catalyst activated by HCl, reflux conditions in suitable solvent (e.g., DMF or DMSO) Efficient formation of 4-(p-tolyloxy)phenyl intermediate; yields typically 70-90% depending on conditions

This method leverages copper catalysis to form the aryl-oxygen bond, with hydrochloric acid activation improving catalyst activity. The reaction is typically conducted under reflux to ensure completion.

Introduction of the Propanoic Acid Side Chain

There are two main routes to attach or modify the propanoic acid group on the aromatic ring:

Michael Addition of Acrylate Esters

  • Reaction of 4-(p-tolyloxy)phenol or its derivatives with methyl acrylate or acrylic acid under basic or reflux conditions results in Michael addition to form β-substituted propanoic acid derivatives.
Step Reagents & Conditions Description Yield/Notes
2 4-(p-tolyloxy)phenol + methyl acrylate or acrylic acid Reflux in 2-propanol or aqueous medium Formation of N-(4-(p-tolyloxy)phenyl)-β-alanine methyl ester or acid; yields 58-94%

This step introduces the three-carbon propanoic acid side chain with the phenyl ring bearing the p-tolyloxy substituent.

Halogenation and Subsequent Substitution

  • Starting from 3-(4-halophenyl)propanoic acid derivatives, nucleophilic substitution with p-cresol (p-tolyl phenol) under basic conditions can yield the ether.
Step Reagents & Conditions Description Yield/Notes
3 3-(4-chlorophenyl)propanoic acid + p-cresol Base such as potassium carbonate, solvent like DMF, elevated temperature Nucleophilic aromatic substitution to form 3-(4-(p-tolyloxy)phenyl)propanoic acid; yields vary, typically moderate to good

This approach is supported by analogous reactions in related compounds where halogenated aromatic acids are converted to ethers.

Example Detailed Procedure (Adapted from Related Compound Syntheses)

Step 1: Preparation of Methyl 3-(4-(p-tolyloxy)phenyl)propanoate

  • Dissolve 4-hydroxyphenyl derivative in dry DMF.
  • Add potassium carbonate as base.
  • Introduce p-tolyl bromide dropwise.
  • Stir at 80-100°C for 12-24 hours.
  • Upon completion, quench with water, extract with ethyl acetate.
  • Dry organic layer, concentrate to yield methyl ester.

Step 2: Hydrolysis to 3-(4-(p-tolyloxy)phenyl)propanoic acid

  • Reflux methyl ester in aqueous sodium hydroxide.
  • Acidify with dilute HCl to precipitate the acid.
  • Filter and purify by recrystallization.

Yields for these steps are typically in the range of 70-85% for the ether formation and 85-95% for the hydrolysis step.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Outcome
Catalyst Copper(0) activated by HCl Essential for Ullmann coupling efficiency
Base Potassium carbonate or sodium hydroxide Facilitates ether formation and ester hydrolysis
Solvent DMF, DMSO, or 2-propanol Polar aprotic solvents improve nucleophilicity and solubility
Temperature 80-120°C for coupling; reflux for hydrolysis Higher temperatures increase reaction rates but may cause side reactions
Reaction Time 12-24 hours for coupling Ensures complete conversion

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography or preparative HPLC for purification.
  • Spectroscopy: ^1H and ^13C NMR to confirm structure; characteristic aromatic and propanoic acid signals.
  • Mass Spectrometry: Confirmation of molecular weight and purity.
  • Elemental Analysis: To verify composition consistency with theoretical values.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Ullmann Ether Synthesis + Michael Addition 4-hydroxyphenyl derivative, p-tolyl halide, methyl acrylate Cu(0), K2CO3, DMF Reflux 12-24 h 70-90 (ether), 58-94 (addition) Widely used, scalable
Nucleophilic Aromatic Substitution 3-(4-chlorophenyl)propanoic acid, p-cresol K2CO3, DMF 80-100°C, 12 h Moderate to good Requires halogenated intermediate
Ester Hydrolysis Methyl ester intermediate NaOH, H2O reflux 85-95 Converts ester to acid

Q & A

Q. What advanced techniques are employed to characterize degradation products of this compound under stressed conditions?

  • Analytical Workflow : Expose the compound to UV light (254 nm, 48 h) or H₂O₂ (3%, 24 h). Analyze degradants using HRMS and 1^1H-13^{13}C HSQC NMR. Major products include quinone derivatives (λₘₐₓ 280 nm) and cleaved phenolic fragments .

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